molecular formula C19H23ClN2O4S2 B5064037 N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5064037
M. Wt: 443.0 g/mol
InChI Key: FCSPCWBMPHCDOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action in the body is studied. This includes the biological target of the compound and how it interacts with it .

Safety and Hazards

This involves studying the toxicity of the compound and its effects on human health and the environment. It also includes precautions to be taken while handling the compound .

Future Directions

This involves discussing potential future research directions. For a new compound, this could include further studies to fully understand its properties, potential applications, and effects on human health and the environment .

properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-2-(3-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-26-18-5-3-4-17(12-18)22(28(2,24)25)13-19(23)21-10-11-27-14-15-6-8-16(20)9-7-15/h3-9,12H,10-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSPCWBMPHCDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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